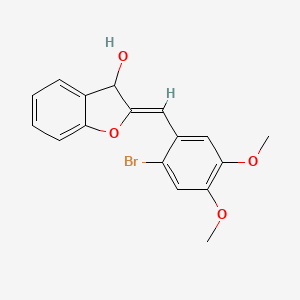

2-(2-bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol is a compound that can be synthesized from acrolein dimer and 1,3-dicarbonyl compounds. It involves the use of N-bromosuccinimide as an oxidizing agent and Lewis acid catalysis. This synthetic pathway has been utilized in the synthesis of commercial drug molecules like benzbromarone and amiodarone (Huang et al., 2019).

Synthesis Analysis

The synthesis involves a N-bromosuccinimide (NBS)-assisted autotandem catalysis with Lewis acid catalysts. An intermediate was isolated during the synthesis, demonstrating the pathway to 4,5,6,7-tetrahydrobenzofurans as well (Huang et al., 2019).

Molecular Structure Analysis

The compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which shares structural similarities, has been analyzed via single crystal X-ray diffraction to confirm its 3D molecular structure. This analysis revealed various intermolecular interactions responsible for the stability of the crystal structure (Hema et al., 2020).

Chemical Reactions and Properties

The compound's reactivity has been demonstrated through various synthesis methods, including CuI-catalyzed coupling and domino processes involving intramolecular C-C and C-O bond formation processes to yield benzofurans with different substituents (Lu et al., 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, have been extensively studied for similar benzofuran derivatives. These studies provide insights into the stability and conformational preferences of such compounds (Yakalı et al., 2016).

Chemical Properties Analysis

Palladium-catalyzed carbonylative synthesis demonstrates the chemical versatility of benzofuran-2(3H)-ones, which are related to the compound . This synthesis uses formic acid as the CO source, highlighting the compound's potential for further chemical transformations (Li et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Material Chemistry

One of the primary applications of compounds related to 2-(2-bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol involves their synthesis for various material chemistry applications. For instance, benzofurans, a class to which this compound belongs, have been synthesized through Lewis acid-catalyzed reactions, highlighting their potential in the creation of commercial drug molecules and materials with specific chemical properties (Huang et al., 2019). Furthermore, the synthesis processes often involve the formation of benzofuran compounds through reactions that highlight their significance in material science, suggesting a broad utility in synthesizing materials with desired functionalities.

Photodynamic Therapy for Cancer Treatment

Compounds with structural similarities to this compound have shown potential in photodynamic therapy (PDT) applications. Specifically, derivatives have been designed to exhibit high singlet oxygen quantum yields, making them suitable as photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020). Their properties, including good fluorescence and appropriate photodegradation quantum yields, make them promising candidates for Type II photosensitizers in PDT, offering a pathway for targeted cancer therapy.

Enzymatic Inhibition for Therapeutic Applications

The study of bromophenols, including those structurally related to the compound , has revealed their capacity to inhibit human carbonic anhydrase II, an enzyme implicated in various diseases. Such compounds have demonstrated inhibitory capacities, suggesting their potential as leads for developing novel inhibitors that could serve as therapeutic agents for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimicrobial Applications

Benzofuran derivatives have also been reported to exhibit antimicrobial activities, with synthesis efforts yielding compounds that demonstrate efficacy against various microbial strains. This suggests their utility in developing new antimicrobial agents that could address the challenge of antibiotic resistance (Kumari et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

(2Z)-2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3H-1-benzofuran-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO4/c1-20-14-7-10(12(18)9-15(14)21-2)8-16-17(19)11-5-3-4-6-13(11)22-16/h3-9,17,19H,1-2H3/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGSFZMKLCWXDR-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C2C(C3=CC=CC=C3O2)O)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C\2/C(C3=CC=CC=C3O2)O)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)